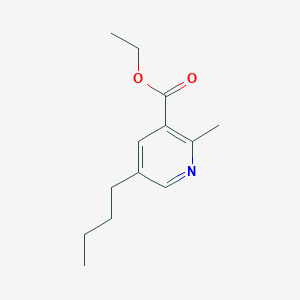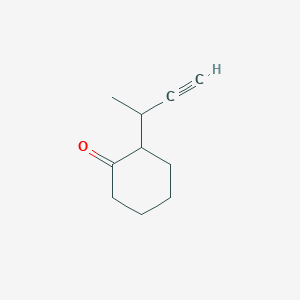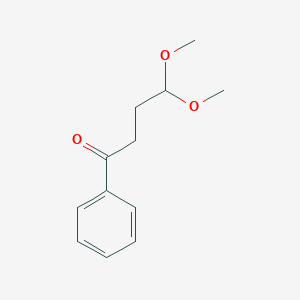![molecular formula C10H13N7O2S B14354531 1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea CAS No. 90973-60-7](/img/no-structure.png)
1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea is a complex organic compound with a molecular formula of C10H13N7O2S This compound is characterized by the presence of a nitrosourea group, a purine base, and a methylsulfanyl group
Métodos De Preparación
The synthesis of 1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea involves multiple steps. The initial step typically includes the preparation of the purine base, followed by the introduction of the methylsulfanyl group. The final step involves the formation of the nitrosourea group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Análisis De Reacciones Químicas
1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrosourea group into amines.
Aplicaciones Científicas De Investigación
1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its alkylating properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea involves its ability to act as an alkylating agent. It transfers its methyl group to nucleobases in nucleic acids, leading to mutations and potential cell death. This property makes it a candidate for cancer research, as it can target rapidly dividing cells .
Comparación Con Compuestos Similares
Similar compounds include other nitrosoureas and purine derivatives. Compared to these compounds, 1-Methyl-3-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}-1-nitrosourea is unique due to the presence of the methylsulfanyl group, which may confer additional biological activities. Other similar compounds include N-Nitroso-N-methylurea and N-Nitroso-N-ethylurea .
Propiedades
| 90973-60-7 | |
Fórmula molecular |
C10H13N7O2S |
Peso molecular |
295.32 g/mol |
Nombre IUPAC |
1-methyl-3-[2-(6-methylsulfanylpurin-9-yl)ethyl]-1-nitrosourea |
InChI |
InChI=1S/C10H13N7O2S/c1-16(15-19)10(18)11-3-4-17-6-14-7-8(17)12-5-13-9(7)20-2/h5-6H,3-4H2,1-2H3,(H,11,18) |
Clave InChI |
COXMGDIDQKFZAG-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NCCN1C=NC2=C1N=CN=C2SC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)

